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Compound Name: PRT543

Cat. No.: B15585886 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial NCT03886831, which

evaluated the safety and efficacy of PRT543, a first-in-class, potent, and selective oral inhibitor

of protein arginine methyltransferase 5 (PRMT5). The trial enrolled patients with advanced solid

tumors and hematologic malignancies who had exhausted available treatment options. This

document summarizes the key findings, compares the performance of PRT543 with alternative

therapies, and provides detailed experimental methodologies for key assays cited in the trial.

Overview of PRT543 and the NCT03886831 Trial
PRT543 is a small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in

regulating gene expression and RNA splicing, and is overexpressed in various cancers.[1] The

NCT03886831 study was a Phase 1, multicenter, open-label, dose-escalation and dose-

expansion trial designed to determine the recommended Phase 2 dose (RP2D), safety,

tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PRT543.[2] The

dose-escalation portion of the trial enrolled patients with a range of advanced solid tumors and

lymphomas.[3] The dose-expansion phase focused on specific cohorts, including patients with

adenoid cystic carcinoma (ACC), myelofibrosis (MF), and myelodysplastic syndrome (MDS).[4]

Key Clinical Trial Results
The NCT03886831 trial has provided initial evidence of the safety and preliminary efficacy of

PRT543 in heavily pre-treated patient populations.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b15585886?utm_src=pdf-interest
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://ashpublications.org/ashclinicalnews/news/7142/Phase-III-COMMANDS-Trial-Explores-Luspatercept-as
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.asco.org/abstracts-presentations/ABSTRACT134887
https://www.docwirenews.com/post/commands-trial-shows-impact-of-luspatercept-on-rbc-transfusion-burden-in-lr-mds
https://ascopost.com/issues/digital-supplement-ash-meeting-highlights-2023/venetoclax-plus-azacitidine-evaluated-in-high-risk-myelodysplastic-syndromes/
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Safety and Tolerability
Across the dose-escalation and dose-expansion cohorts, PRT543 was generally well-tolerated.

The most common treatment-related adverse events (TRAEs) were hematologic in nature and

typically reversible with dose modification.

Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Dose Escalation

Phase (N=49)[3]

Adverse Event Frequency

Fatigue 41%

Nausea 29%

Thrombocytopenia 27%

Anemia 24%

Grade 3 or higher TRAEs included thrombocytopenia and anemia.[3] In the adenoid cystic

carcinoma cohort, the most common Grade 3 TRAEs were anemia (16%) and

thrombocytopenia (9%).[5] No Grade 4 or 5 treatment-emergent adverse events were reported

in this cohort.[5]

Pharmacodynamics and Target Engagement
PRT543 demonstrated dose-dependent target engagement and inhibition of PRMT5 activity. A

key pharmacodynamic marker, symmetric dimethylarginine (sDMA) in the serum, showed a

significant reduction with PRT543 treatment. At the expansion dose of 45 mg administered five

times a week, a 69% reduction in serum sDMA was observed.[6] Furthermore, an increase in

intron retention, a marker of PRMT5's role in mRNA splicing, was seen in peripheral blood

mononuclear cells, confirming the drug's mechanism of action.[7]

Efficacy
Preliminary efficacy was observed in several cohorts of the NCT03886831 trial.

Adenoid Cystic Carcinoma (ACC): In a dose-expansion cohort of 56 patients with

recurrent/metastatic ACC, PRT543 demonstrated a clinical benefit rate of 57% and a disease
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control rate of 70%.[5] The overall response rate (ORR) was 2%, with a median progression-

free survival (PFS) of 5.9 months.[5]

Myeloid Malignancies (MF and MDS): In patients with myelofibrosis and myelodysplastic

syndrome, PRT543 showed evidence of clinical activity. In the dose-escalation phase, three

patients with MF exhibited stable disease for at least one year, with one patient showing

improvement in bone marrow fibrosis.[8] One patient with MDS and a spliceosome mutation

experienced a significant clinical response in anemia and transfusion requirements.[8]

Comparative Analysis
To provide context for the clinical potential of PRT543, this section compares its performance

with established and emerging therapies for the specific cancers investigated in the trial's

expansion cohorts.

Adenoid Cystic Carcinoma (ACC)
Currently, there are no standard-of-care systemic therapies for recurrent/metastatic ACC, and

treatment options are limited.

Table 2: Comparison of PRT543 with Other Investigational Therapies in Adenoid Cystic

Carcinoma
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Therapy
Mechanism of
Action

Overall
Response
Rate (ORR)

Median
Progression-
Free Survival
(PFS)

Key Grade ≥3
Adverse
Events

PRT543 PRMT5 Inhibitor 2%[5] 5.9 months[5]

Anemia (16%),

Thrombocytopeni

a (9%)[5]

Axitinib VEGFR Inhibitor 0% - 9.1%[2][9] 10.8 months[9]

Hypertension,

Fatigue, Oral

Mucositis[9]

Axitinib +

Avelumab

VEGFR Inhibitor

+ PD-L1 Inhibitor
18%[10] 7.3 months[10]

Fatigue,

Hypertension,

Diarrhea[11]

Lenvatinib

Multi-kinase

Inhibitor

(VEGFR, FGFR,

PDGFRα, RET,

KIT)

15.6%[12] 17.5 months[12]

Hypertension

(28.1%), Oral

Pain (9.4%)[12]

Relapsed/Refractory Myelofibrosis (MF)
The treatment landscape for myelofibrosis that is resistant or refractory to first-line JAK

inhibitors like ruxolitinib is evolving.

Table 3: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Myelofibrosis
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Therapy
Mechanism of
Action

Spleen Volume
Reduction
(≥35%)

Symptom
Response
Rate (≥50%
reduction)

Key Grade ≥3
Adverse
Events

PRT543 PRMT5 Inhibitor
Data not yet

mature

Improvement in

symptoms

observed[8]

Anemia,

Thrombocytopeni

a[8]

Fedratinib
JAK2/FLT3

Inhibitor
30%[13] 27%[13]

Anemia,

Thrombocytopeni

a,

Gastrointestinal

disorders[8]

Momelotinib
JAK1/JAK2/ACV

R1 Inhibitor

Non-inferior to

ruxolitinib

Comparable to

other JAK

inhibitors

Dizziness,

Nausea[14]

Pacritinib
JAK2/IRAK1

Inhibitor

23% (in patients

with severe

thrombocytopeni

a)[15]

25% (in patients

with severe

thrombocytopeni

a)[15]

Anemia,

Thrombocytopeni

a[15]

Relapsed/Refractory Myelodysplastic Syndrome (MDS)
For patients with higher-risk MDS who have failed hypomethylating agents, therapeutic options

remain an area of high unmet need.

Table 4: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Higher-Risk

Myelodysplastic Syndrome
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Therapy
Mechanism of
Action

Complete
Remission
(CR) Rate

Overall
Response
Rate (ORR)

Key Grade ≥3
Adverse
Events

PRT543 PRMT5 Inhibitor
Data not yet

mature

Objective

responses

observed in 5/40

patients with

splicing factor-

mutant myeloid

malignancies

Anemia (50%),

Thrombocytopeni

a (27.5%),

Neutropenia

(15%)

Venetoclax +

Azacitidine

BCL2 Inhibitor +

Hypomethylating

Agent

7% (in R/R MDS)

[16]

39% (CR + mCR

in R/R MDS)[16]

Febrile

neutropenia

(34%),

Thrombocytopeni

a (32%),

Neutropenia

(27%), Anemia

(18%)[16]

Luspatercept
TGF-β Ligand

Trap

Not applicable

(primarily for

anemia)

Hematologic

Improvement-

Erythroid (HI-E)

of 53.7% in

lower-risk

MDS[3]

Anemia,

Thrombocytopeni

a[3]

Experimental Protocols
Detailed methodologies are crucial for the scientific community to understand and potentially

replicate key findings.

Pharmacodynamic Assessment: Serum Symmetric
Dimethylarginine (sDMA) Measurement

Objective: To quantify the level of sDMA in patient serum as a biomarker of PRMT5

inhibition.
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Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry

(UPLC-MS/MS) is the gold standard for accurate quantification of sDMA.[17][18]

Sample Preparation: Serum samples are typically prepared by protein precipitation to

remove larger molecules. This is often followed by a derivatization step, such as with butyl

ester, to improve the chromatographic properties of ADMA and sDMA.[17]

Chromatographic Separation: The derivatized sample is injected into a UPLC system

equipped with a reverse-phase column (e.g., Acquity UPLC BEH C18). A gradient elution

with a mobile phase consisting of an aqueous component (e.g., water with a small

percentage of formic acid) and an organic component (e.g., acetonitrile or methanol with

formic acid) is used to separate sDMA from other serum components.[17]

Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem

mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is

used for quantification, where specific precursor-to-product ion transitions for sDMA and

an isotopically labeled internal standard (e.g., d7-ADMA) are monitored.[17]

Quantification: The concentration of sDMA in the sample is determined by comparing the

peak area ratio of the analyte to the internal standard against a calibration curve prepared

with known concentrations of sDMA.

Pharmacodynamic Assessment: Intron Retention
Analysis

Objective: To assess changes in mRNA splicing, specifically intron retention, as a functional

consequence of PRMT5 inhibition.

Methodology: RNA sequencing (RNA-seq) followed by specialized bioinformatic analysis is

the primary method.[19]

Sample Collection and RNA Isolation: Peripheral blood mononuclear cells (PBMCs) are

isolated from whole blood. Total RNA is then extracted from the PBMCs using a

commercial kit.

Library Preparation and Sequencing: The extracted RNA is used to prepare a sequencing

library. This typically involves poly(A) selection to enrich for mRNA, followed by
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fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The

prepared libraries are then sequenced on a high-throughput sequencing platform.

Bioinformatic Analysis:

Read Alignment: The raw sequencing reads are aligned to a reference human genome.

Intron Retention Quantification: Specialized bioinformatics tools such as IRFinder or

iREAD are used to identify and quantify intron retention events.[19] These tools typically

calculate an "intron retention ratio" or a "percent spliced-in (PSI)" value for each intron,

which represents the proportion of transcripts that retain that intron.

Differential Analysis: Statistical analysis is performed to identify introns with significantly

different retention levels between pre-treatment and on-treatment samples.

Pharmacokinetic Assessment
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of

PRT543 in patients.

Methodology: Plasma concentrations of PRT543 are measured at various time points after

drug administration using a validated bioanalytical method, typically LC-MS/MS.

Sample Collection: Blood samples are collected at pre-specified time points before and

after PRT543 administration. Plasma is separated by centrifugation and stored frozen until

analysis.

Sample Preparation: Plasma samples are prepared for analysis, often involving protein

precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate PRT543
from plasma components.

LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A specific

chromatographic method is used to separate PRT543 from any potential metabolites, and

a tandem mass spectrometer is used for sensitive and selective detection and

quantification.

Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to

calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.frontiersin.org/journals/genetics/articles/10.3389/fgene.2020.00586/full
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


to maximum concentration (Tmax), area under the concentration-time curve (AUC), and

half-life (t1/2) using non-compartmental analysis.

Visualizations
PRT543 Mechanism of Action
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Caption: PRT543 inhibits the PRMT5 enzyme, leading to altered gene expression and RNA

splicing, ultimately suppressing cancer cell proliferation.

NCT03886831 Clinical Trial Workflow

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/product/b15585886?utm_src=pdf-body-img
https://www.benchchem.com/product/b15585886?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15585886?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Enrollment

Phase 1: Dose Escalation

Phase 1: Dose Expansion
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Caption: Workflow of the NCT03886831 Phase 1 clinical trial of PRT543, from patient

enrollment through dose escalation and expansion to endpoint analysis.

Conclusion
The initial results from the NCT03886831 trial suggest that PRT543 is a promising novel agent

with a manageable safety profile and signs of clinical activity in heavily pre-treated patients with

advanced cancers, including adenoid cystic carcinoma, myelofibrosis, and myelodysplastic

syndrome. The demonstrated on-target activity through pharmacodynamic markers further
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validates its mechanism of action. While the efficacy data are preliminary, they provide a strong

rationale for continued development and further investigation in larger, more definitive studies.

The comparative analysis indicates that PRT543 may offer a new therapeutic option in settings

with limited effective treatments. Future research should focus on identifying predictive

biomarkers to select patients most likely to benefit from PRMT5 inhibition.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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